N-(6-Bromo-2-fluoro-3-pyridinyl)acetamide
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Overview
Description
N-(6-Bromo-2-fluoro-3-pyridinyl)acetamide is a chemical compound with the molecular formula C7H6BrFN2O. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of bromine and fluorine atoms in the pyridine ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-bromo-2-nitropyridine with a fluorinating agent such as tetrabutylammonium fluoride in dimethylformamide at room temperature to yield 2-fluoro-3-bromopyridine . This intermediate can then be reacted with acetic anhydride to form N-(6-Bromo-2-fluoro-3-pyridinyl)acetamide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(6-Bromo-2-fluoro-3-pyridinyl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine or fluorine atoms.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Reactions: Formation of substituted pyridines.
Oxidation Reactions: Formation of N-oxides.
Reduction Reactions: Formation of dehalogenated products.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
N-(6-Bromo-2-fluoro-3-pyridinyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(6-Bromo-2-fluoro-3-pyridinyl)acetamide involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its binding affinity to certain enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-bromopyridine: A precursor in the synthesis of N-(6-Bromo-2-fluoro-3-pyridinyl)acetamide.
N-(6-Bromo-3-pyridinyl)acetamide: Lacks the fluorine atom, resulting in different chemical properties.
N-(6-Bromo-3-pyridinyl)-2,2,2-trifluoroacetamide: Contains additional fluorine atoms, affecting its reactivity and applications.
Uniqueness
This compound is unique due to the specific positioning of bromine and fluorine atoms on the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C7H6BrFN2O |
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Molecular Weight |
233.04 g/mol |
IUPAC Name |
N-(6-bromo-2-fluoropyridin-3-yl)acetamide |
InChI |
InChI=1S/C7H6BrFN2O/c1-4(12)10-5-2-3-6(8)11-7(5)9/h2-3H,1H3,(H,10,12) |
InChI Key |
PGDBJJNHQVWTGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(N=C(C=C1)Br)F |
Origin of Product |
United States |
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